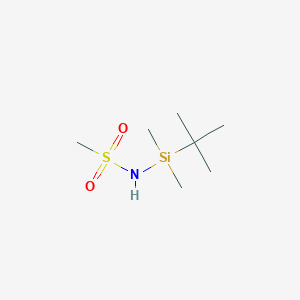

N-(Tert-butyldimethylsilyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

N-[tert-butyl(dimethyl)silyl]methanesulfonamide, also known as MFCD33021401, is a type of silyl ether . Silyl ethers are functional groups with silicon covalently bonded to an alkoxy group . They are inert to many reagents that react with alcohols, so they serve as protecting groups in organic synthesis .

Mode of Action

The mode of action of MFCD33021401 involves the formation of silyl ethers . This process could proceed in several ways, but the most likely mechanism involves the use of a very reactive silylating agent . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The biochemical pathways affected by MFCD33021401 are those involving alcohols, amines, amides, and various carboxylic acids . These compounds can be protected by the silyl ether group during organic synthesis, preventing them from reacting with other reagents .

Pharmacokinetics

It’s known that silyl ethers like mfcd33021401 are generally stable and resistant to solvolysis . This stability suggests that MFCD33021401 could have a long half-life in the body, although more research is needed to confirm this.

Result of Action

The primary result of MFCD33021401’s action is the protection of sensitive functional groups during organic synthesis . By forming silyl ethers, MFCD33021401 can prevent these groups from reacting with other reagents, allowing for more controlled and selective chemical reactions .

Action Environment

The action of MFCD33021401 can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as DMF, can enhance the formation of silyl ethers . Additionally, the stability of MFCD33021401 and its resulting silyl ethers can be affected by factors such as temperature and pH .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(Tert-butyldimethylsilyl)methanesulfonamide can be synthesized by reacting methanesulfonamide with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Tert-butyldimethylsilyl)methanesulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in deprotection reactions where the tert-butyldimethylsilyl group is removed .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Deprotection Reactions: Commonly use fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the tert-butyldimethylsilyl group.

Major Products

The major products of these reactions are the deprotected amine and the corresponding substituted sulfonamide .

Applications De Recherche Scientifique

N-(Tert-butyldimethylsilyl)methanesulfonamide is widely used in scientific research for its role as a protecting group in organic synthesis . It is particularly valuable in the synthesis of complex molecules where selective protection and deprotection of functional groups are required . Its applications extend to:

Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drug candidates.

Industry: Applied in the production of fine chemicals and intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Another silylating reagent used for similar purposes.

tert-Butyldimethylsilyl chloride:

Uniqueness

N-(Tert-butyldimethylsilyl)methanesulfonamide is unique due to its specific application as a protecting group for amines, offering stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Activité Biologique

N-(Tert-butyldimethylsilyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. The TBDMS group can influence binding affinities and selectivity towards specific biological targets, particularly in the context of enzyme inhibition.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the TBDMS moiety can significantly impact the compound's potency. For instance, variations in the sulfonamide group can alter its interaction with target proteins, affecting both efficacy and specificity.

Biological Activity Overview

-

Antiviral Activity :

- Research indicates that compounds with similar TBDMS modifications exhibit antiviral properties, particularly against HIV-1 reverse transcriptase (RT). The binding interactions within the NNRTI-binding pocket are critical for their activity .

- The SAR studies suggest that certain substitutions on the TBDMS group can enhance antiviral potency while also mitigating resistance mutations commonly observed in HIV strains .

- Proangiogenic Effects :

-

Inhibition of Methyltransferases :

- Compounds structurally related to this compound have been investigated for their ability to inhibit methyltransferases involved in viral replication, such as SARS-CoV-2 nsp14. These inhibitors demonstrate subnanomolar potency and improved cell membrane permeability compared to their parent compounds .

Case Studies

- HIV-1 Reverse Transcriptase Inhibitors : A study highlighted the binding characteristics of TBDMS-modified compounds within the NNRTI-binding pocket of HIV-1 RT. The findings revealed that specific modifications could enhance interaction stability and reduce susceptibility to common resistance mutations .

- Angiogenesis Assays : In assays testing proangiogenic activity, compounds derived from TBDMS exhibited enhanced endothelial cell proliferation and tubule formation compared to controls, suggesting potential applications in therapeutic angiogenesis .

Data Tables

| Compound | Activity Type | Potency | Mechanism |

|---|---|---|---|

| TBDMS-Sulfonamide | Antiviral | Subnanomolar | Inhibition of HIV-1 RT |

| TBDMS-Derivative | Proangiogenic | Significant | Endothelial cell tubule formation |

| TBDMS-Methyltransferase Inhibitor | Viral replication inhibition | Subnanomolar | Inhibition of nsp14 methyltransferase |

Propriétés

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMUEUMENCKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.